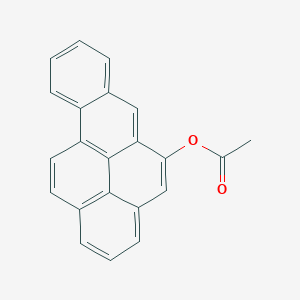
Benzo(a)pyren-5-ol, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo(a)pyren-5-ol, acetate is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its complex structure and significant biological activity. Benzo(a)pyrene itself is a well-studied carcinogen, often found in substances resulting from incomplete combustion, such as tobacco smoke and grilled meats
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)pyren-5-ol, acetate typically involves the acetylation of Benzo(a)pyren-5-ol. This can be achieved through the reaction of Benzo(a)pyren-5-ol with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Benzo(a)pyren-5-ol, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield halogenated derivatives .
Scientific Research Applications
Benzo(a)pyren-5-ol, acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzo(a)pyren-5-ol, acetate involves its interaction with cellular components. The compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations and potentially cancer . The primary molecular targets include cytochrome P450 enzymes, which catalyze the formation of these reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
Benzo(e)pyrene: An isomer with similar properties but different biological activity.
Dibenz(a,h)anthracene: Another PAH with comparable structure and effects.
Uniqueness
Benzo(a)pyren-5-ol, acetate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its parent compound and other similar PAHs .
Properties
CAS No. |
24027-82-5 |
|---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
benzo[a]pyren-5-yl acetate |
InChI |
InChI=1S/C22H14O2/c1-13(23)24-20-12-16-7-4-6-14-9-10-18-17-8-3-2-5-15(17)11-19(20)22(18)21(14)16/h2-12H,1H3 |
InChI Key |
FRJCAHNSPSIPAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















